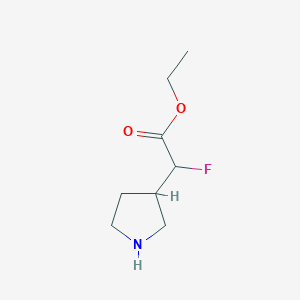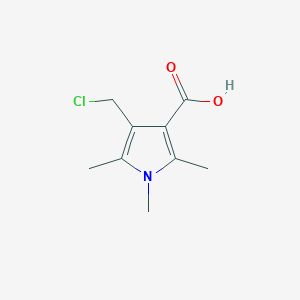
4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a chloromethyl group at the 4-position, three methyl groups at the 1, 2, and 5 positions, and a carboxylic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the chloromethylation of a pyrrole derivative. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under mild conditions, often at temperatures ranging from 0°C to 25°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly catalysts and solvents is also considered to minimize environmental impact .
化学反应分析
Types of Reactions: 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrrole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
4-(Chloromethyl)benzoic acid: Similar in structure but with a benzene ring instead of a pyrrole ring.
4-(Chloromethyl)-1,2,5-trimethylbenzene: Lacks the carboxylic acid group.
4-(Chloromethyl)-1,2,5-trimethylpyrrole: Lacks the carboxylic acid group.
Uniqueness: 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group on the pyrrole ring.
属性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1,2,5-trimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H12ClNO2/c1-5-7(4-10)8(9(12)13)6(2)11(5)3/h4H2,1-3H3,(H,12,13) |
InChI 键 |
STDQCUXSJTVACT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N1C)C)C(=O)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13226266.png)
![3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226269.png)
![1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13226273.png)
![3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226283.png)
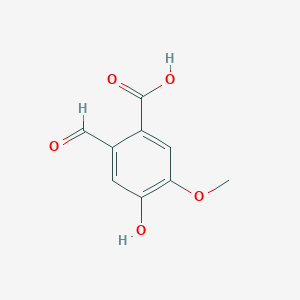

![6-(Pyridin-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13226301.png)
![2-tert-Butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13226307.png)
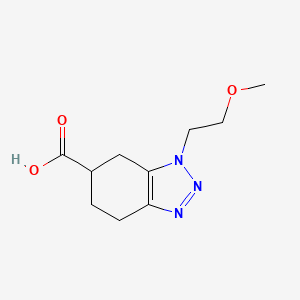
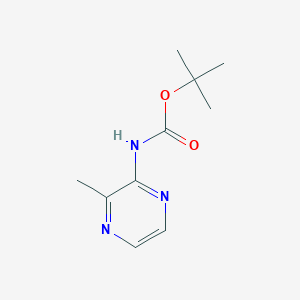
![5-[(1H-Imidazol-4-yl)methyl]-3-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B13226317.png)
![Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13226323.png)
